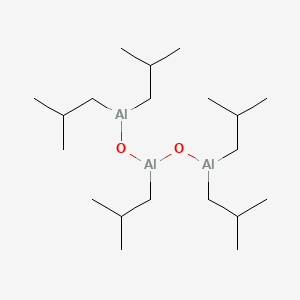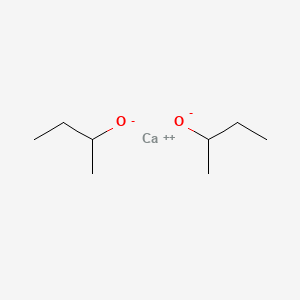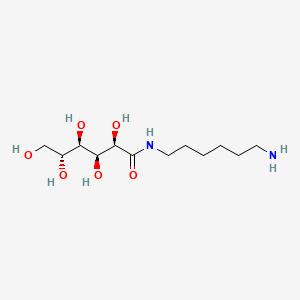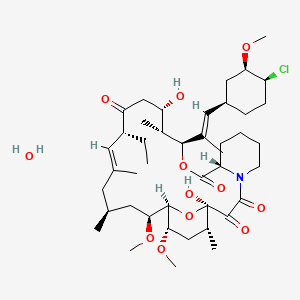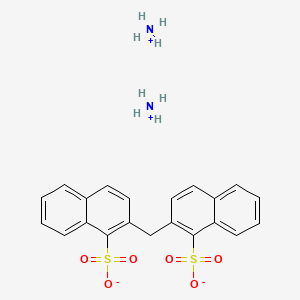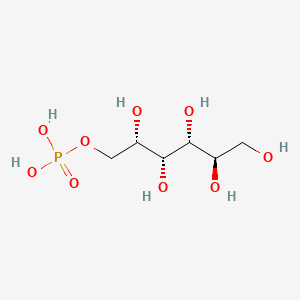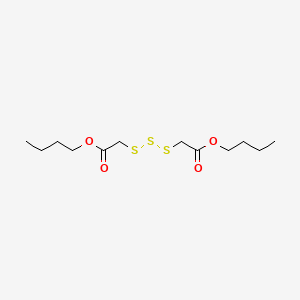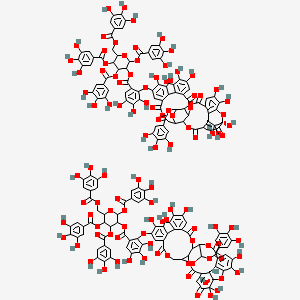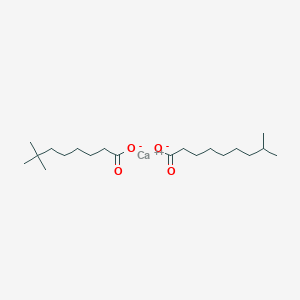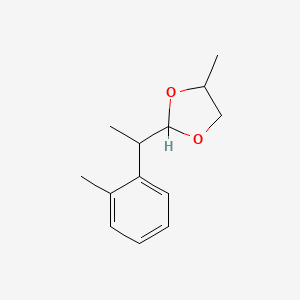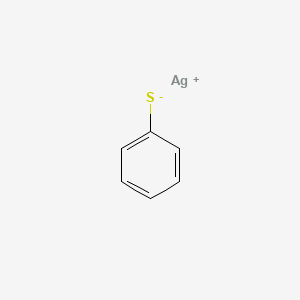
silver;benzenethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver benzenethiolate is a compound formed by the interaction of silver ions with benzenethiolate anions. It is known for its unique chemical properties and potential applications in various fields, including materials science, catalysis, and nanotechnology. The compound is characterized by strong chemical bonding between silver and sulfur atoms, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver benzenethiolate can be synthesized through the reaction of silver nitrate with benzenethiol in the presence of a suitable solvent. The typical procedure involves dissolving silver nitrate in water or ethanol and then adding benzenethiol to the solution. The reaction is usually carried out at room temperature, and the product is precipitated out as a solid. The solid is then filtered, washed, and dried to obtain pure silver benzenethiolate .
Industrial Production Methods
In industrial settings, the production of silver benzenethiolate may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of silver chlorobromide nanocubes as a sacrificial template. These nanocubes react with benzenethiol to form hollow nanoshells of silver benzenethiolate. This method allows for precise control over the size and morphology of the resulting product .
Analyse Chemischer Reaktionen
Types of Reactions
Silver benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silver sulfide and other sulfur-containing compounds.
Reduction: Under certain conditions, it can be reduced to elemental silver and benzenethiol.
Substitution: It can participate in substitution reactions where the benzenethiolate group is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various ligands, such as phosphines or amines, can be used to replace the benzenethiolate group
Major Products Formed
Oxidation: Silver sulfide and other sulfur oxides.
Reduction: Elemental silver and benzenethiol.
Substitution: Silver complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Silver benzenethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles and other silver-based materials.
Medicine: It is explored for its antibacterial properties and potential use in medical devices.
Industry: It is used in catalysis, particularly in reactions involving sulfur-containing compounds .
Wirkmechanismus
The mechanism of action of silver benzenethiolate involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The benzenethiolate group enhances the stability and solubility of the compound, allowing for better interaction with target molecules. The molecular targets include bacterial proteins and enzymes, which are inhibited by the presence of silver ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver sulfide: Similar in terms of silver-sulfur bonding but differs in structure and reactivity.
Silver benzeneselenolate: Similar structure but contains selenium instead of sulfur, leading to different chemical properties.
Uniqueness
Silver benzenethiolate is unique due to its strong chemical bonding between silver and sulfur, which imparts high stability and reactivity. Its ability to form well-defined nanostructures makes it particularly valuable in nanotechnology and materials science .
Conclusion
Silver benzenethiolate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable material for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
22758-12-9 |
|---|---|
Molekularformel |
C6H5AgS |
Molekulargewicht |
217.04 g/mol |
IUPAC-Name |
silver;benzenethiolate |
InChI |
InChI=1S/C6H6S.Ag/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
InChI-Schlüssel |
ZEQWBAHTKDTINN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[S-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


